molecular formula C15H21ClN4O4 B12083328 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid

Cat. No.: B12083328
M. Wt: 356.80 g/mol
InChI Key: LIMBQENMSPNJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 4-aryl piperidine derivative, specifically 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid . It serves as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development for targeted protein degradation. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. Incorporating rigidity into the linker region of bifunctional protein degraders can impact their 3D orientation and optimize drug-like properties .

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves several steps

    Protection of Piperidine Amine Group: The piperidine amine group is protected using a tert-butoxycarbonyl (Boc) group.

    Introduction of Chloropyrimidine Ring: The chloropyrimidine ring is introduced via appropriate synthetic methods.

    Deprotection and Carboxylation: Removal of the Boc protecting group and subsequent carboxylation yield the final compound.

Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes with optimized conditions.

Chemical Reactions Analysis

Reactions::

    Deprotection: Removal of the Boc group using acid or other suitable reagents.

    Carboxylation: Introduction of the carboxylic acid group.

    Chlorination: Formation of the chloropyrimidine ring.

Common Reagents and Conditions::

    Boc Deprotection: Acidic conditions (e.g., trifluoroacetic acid).

    Carboxylation: Carbon dioxide (CO₂) under basic conditions.

    Chlorination: Chlorinating agents (e.g., thionyl chloride).

Major Products:: The major product is 4-((1-(piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid .

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for PROTACs.

    Biology: For targeted protein degradation studies.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Used in drug discovery and chemical biology research.

Mechanism of Action

The compound’s mechanism involves binding to specific protein targets, leading to their ubiquitination and subsequent proteasomal degradation. Specific pathways and molecular targets vary depending on the PROTAC design.

Comparison with Similar Compounds

While this compound is unique due to its specific structure, related compounds include:

Properties

Molecular Formula

C15H21ClN4O4

Molecular Weight

356.80 g/mol

IUPAC Name

2-chloro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(23)20-6-4-9(5-7-20)18-11-10(12(21)22)8-17-13(16)19-11/h8-9H,4-7H2,1-3H3,(H,21,22)(H,17,18,19)

InChI Key

LIMBQENMSPNJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.